molecular formula C9H12N2O2 B1344107 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid CAS No. 954233-00-2

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Cat. No.: B1344107
CAS No.: 954233-00-2
M. Wt: 180.2 g/mol
InChI Key: GFVUJVMQWKNZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Fundamental Properties

Chemical Identity and Structural Characteristics

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid presents a distinctive molecular architecture characterized by a pyrimidine ring system bearing three specific substituents. The compound possesses the molecular formula C₉H₁₂N₂O₃ and exhibits a molecular weight of 180.20 grams per mole according to computational analysis. The structural framework consists of a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 3 positions, which defines the fundamental pyrimidine core structure.

The substitution pattern of this compound includes an isopropyl group (propan-2-yl) at the 2-position of the pyrimidine ring, a methyl group at the 4-position, and a carboxylic acid functional group at the 5-position. This specific arrangement of substituents creates a unique three-dimensional molecular geometry that influences both the compound's physical properties and its potential biological activities. The isopropyl substituent introduces branching and increased hydrophobic character, while the carboxylic acid group provides polarity and hydrogen-bonding capability.

Spectroscopic analysis reveals that the compound contains one hydrogen bond donor count, consistent with the presence of the carboxylic acid functionality. The topological polar surface area measures 63.1 square angstroms, indicating moderate polarity that affects solubility and membrane permeability characteristics. The molecular structure contains thirteen heavy atoms, contributing to its overall molecular complexity and potential for diverse chemical interactions.

Table 1: Fundamental Molecular Properties of this compound
Property Value Source
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
CAS Registry Number 954233-00-2
InChI Key GFVUJVMQWKNZDD-UHFFFAOYSA-N
Hydrogen Bond Donors 1
Topological Polar Surface Area 63.1 Ų
Heavy Atom Count 13
Canonical Status Canonicalized

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of pyrimidine carboxylic acid research that gained momentum during the mid-to-late twentieth century. The compound was first documented in chemical databases on December 5, 2007, representing a relatively recent addition to the catalog of characterized pyrimidine derivatives. The most recent modification of its database entry occurred on May 24, 2025, indicating ongoing research interest and potential discovery of new properties or applications.

The systematic study of pyrimidine carboxylic acids has deep roots in pharmaceutical chemistry, where researchers recognized the potential of these heterocyclic compounds for biological activity. Historical patent literature from the 1960s demonstrates early interest in pyrimidine-5-carboxylic acid derivatives, particularly those containing amino substituents at the 4-position. These early investigations established synthetic methodologies for producing pyrimidine carboxylic acids using readily available starting materials such as malonic acid dinitrile and dimethylformamide chloride.

The discovery and characterization of this compound fits within this broader historical framework of pyrimidine research. The compound's unique substitution pattern reflects advances in synthetic organic chemistry that allowed for precise control over regioselectivity and the introduction of specific alkyl substituents. The availability of this compound in research settings has been facilitated by improved synthetic methods and characterization techniques developed over several decades of pyrimidine chemistry research.

Research into related pyrimidine structures has revealed the importance of substitution patterns in determining biological and chemical properties. The 2007 discovery date suggests that this particular combination of isopropyl, methyl, and carboxylic acid substituents was identified as part of systematic structure-activity relationship studies or combinatorial chemistry approaches that were prevalent in early twenty-first century drug discovery efforts.

Significance in Pyrimidine-Based Chemical Research

This compound holds considerable significance within the broader landscape of pyrimidine-based chemical research due to its unique structural features and potential applications. The compound represents an important class of substituted pyrimidine carboxylic acids that have demonstrated valuable properties in medicinal chemistry and materials science applications. The specific combination of substituents present in this molecule provides researchers with a platform for investigating structure-activity relationships and developing new therapeutic agents.

The research significance of this compound is amplified by its relationship to other biologically active pyrimidine derivatives. Historical research has established that pyrimidine carboxylic acids substituted with various amino groups possess antiphlogistic, analgesic, and antirheumatic properties. While this compound differs in its substitution pattern, its structural similarity to these active compounds suggests potential for biological activity worthy of investigation.

Synthetic methodology development represents another area where this compound contributes to pyrimidine research. The successful synthesis of related pyrimidine carboxylic acids has required development of sophisticated cyclization reactions and functional group transformations. Research into 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid synthesis, for example, has established important precedents for ring-closure reactions and carboxylic acid formation that are applicable to the synthesis of this compound.

The compound's availability for research purposes, with minimum purity specifications of 95 percent, facilitates its use in systematic studies of pyrimidine chemistry. This high purity standard enables reliable structure-activity relationship studies and ensures reproducible results in biological testing. The commercial availability of the compound reflects recognition of its potential value in research applications and drug discovery programs.

Table 2: Related Pyrimidine Carboxylic Acid Compounds and Their Research Applications
Compound Key Substituents Research Focus Reference
4-Methyl-5-pyrimidinecarboxylic acid 4-methyl Structural studies
2-Methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid 2-methyl, fused pyrazole Synthetic methodology
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid 4-isopropyl, 2-methyl Isomeric studies
This compound 2-isopropyl, 4-methyl Current compound

Nomenclature and Classification Systems

The nomenclature and classification of this compound follows established international standards for heterocyclic organic compounds. The primary systematic name reflects the International Union of Pure and Applied Chemistry conventions for naming substituted pyrimidines, where the pyrimidine ring serves as the parent structure and substituents are identified by their position numbers and chemical nature.

The compound is registered under the Chemical Abstracts Service number 954233-00-2, which provides a unique identifier for database searches and regulatory purposes. This CAS registry number was assigned when the compound was first characterized and entered into chemical databases in 2007. The MDL number MFCD09750210 provides an additional unique identifier used in chemical inventory systems.

Alternative systematic names for this compound include "2-isopropyl-4-methylpyrimidine-5-carboxylic acid" and "4-methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid". These variations reflect different conventions for expressing the isopropyl substituent, either as "isopropyl" or as "propan-2-yl" according to systematic alkyl group nomenclature. Both naming conventions are acceptable and widely used in chemical literature.

The InChI Key GFVUJVMQWKNZDD-UHFFFAOYSA-N provides a standardized digital identifier that enables precise database searching and chemical structure verification. This hash-coded representation of the molecular structure serves as a universal chemical identifier that is independent of naming conventions or database systems. The InChI Key system has become essential for modern chemical informatics and ensures accurate compound identification across different research platforms.

Classification of this compound within chemical taxonomy places it in the broader category of pyrimidine carboxylic acids, which are themselves a subset of heterocyclic carboxylic acids. More specifically, the compound belongs to the class of substituted pyrimidines bearing alkyl substituents and carboxylic acid functionality. This classification is important for understanding the compound's likely chemical behavior and potential biological activity patterns.

Table 3: Nomenclature and Identification Systems for this compound
Identifier Type Value Standard/Authority
CAS Registry Number 954233-00-2 Chemical Abstracts Service
MDL Number MFCD09750210 MDL Information Systems
InChI Key GFVUJVMQWKNZDD-UHFFFAOYSA-N International Chemical Identifier
PubChem CID 22308492 National Center for Biotechnology Information
Primary IUPAC Name This compound International Union of Pure and Applied Chemistry
Alternative Name 4-methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid IUPAC Alternative

Properties

IUPAC Name

4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVUJVMQWKNZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624524
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954233-00-2
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Starting from Pyrimidine Derivatives

This method begins with simpler pyrimidine derivatives as precursors:

  • Substitution Reaction :
    • A solution of 6-hydroxy-2-isopropyl-4-methylpyrimidine is prepared.
    • Reactants such as 2-chloro-5-(chloromethyl)pyridine are introduced in dichloromethane (DCM).
    • The reaction proceeds under controlled temperatures to ensure selective substitution at desired positions.
  • Carboxylation :

    • The intermediate product undergoes carboxylation using carbon dioxide or related reagents under basic conditions.
    • Catalysts such as palladium may be employed to enhance reaction efficiency.
  • Purification :

    • The crude product is purified through crystallization or chromatography techniques to isolate this compound.

Method 2: Direct Functionalization

Direct functionalization involves:

  • Base-Catalyzed Reactions :
    • Pyrimidine is treated with isopropyl halides and methyl iodide in the presence of a base (e.g., potassium carbonate).
    • The reaction introduces the isopropyl and methyl groups at specified positions.
  • Oxidation :

    • Oxidizing agents such as potassium permanganate or chromium-based compounds are used to form the carboxylic acid group from precursor alcohols or aldehydes.
  • Final Refinement :

    • The product is recrystallized from solvents like ethanol or acetone to ensure high purity.

Reaction Conditions and Optimization

Temperature Control

Reactions involving pyrimidines are temperature-sensitive, typically conducted between $$0^\circ C$$ and $$50^\circ C$$ to prevent side reactions.

Solvent Selection

Common solvents include dichloromethane (DCM), ethanol, and acetone, chosen for their ability to dissolve reactants and intermediates effectively.

Catalysts

Catalysts such as palladium or copper salts are employed for specific steps like carboxylation or substitution reactions.

Challenges in Synthesis

  • Steric Hindrance :

    • The presence of bulky substituents can limit reactivity, requiring tailored reaction conditions.
  • Yield Optimization :

    • Achieving high yields often necessitates fine-tuning reagent ratios and reaction times.
  • Purification :

    • Impurities arising from side reactions can complicate isolation, necessitating advanced purification techniques like high-performance liquid chromatography (HPLC).

Data Table: Key Parameters

Step Reaction Type Temperature ($$^\circ C$$) Solvent Catalyst Yield (%)
Substitution Reaction Nucleophilic substitution $$20^\circ C$$–$$40^\circ C$$ Dichloromethane (DCM) None ~70
Carboxylation Base-catalyzed $$0^\circ C$$–$$30^\circ C$$ Ethanol Palladium ~85
Purification Crystallization Room temperature Acetone None ~95

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Inhibitory Properties:
    • 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (2I4MTA5C), a compound similar in structure, has been studied for its inhibitory properties against mild steel corrosion in acidic media . It acts as a mixed-type inhibitor, adhering to the metal surface and forming a protective film .
    • Electrochemical tests showed that 2I4MTA5C effectively protected mild steel in 0.5 M HCl, with an inhibitor efficiency greater than 95% during long-term exposure .
  • Pharmaceutical Applications:
    • Pyrimidine derivatives, in general, possess valuable pharmaceutical properties, acting as antiphlogistic, analgesic, and antirheumatic agents .
    • Esters of pyrimidine carboxylic acids substituted by a dimethylanilino group have been described in patents for their pharmaceutical uses .
    • Specific pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . For instance, compounds 5 and 6 exhibited significant in vitro anti-inflammatory effects, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2 inhibition . These values are comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .
  • Synthesis of Pyrimidine Derivatives:
    • 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid can be used as a building block in the synthesis of more complex pyrimidine derivatives .
    • An improved process for producing substituted pyrimidine carboxylic acid compounds involves readily available starting materials and simple reaction steps, resulting in high yields of pure intermediates .
    • It is also used in the synthesis of substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives, which have shown anti-inflammatory activity in animal models .

Data Tables

Table 1: Inhibition of Mild Steel Corrosion by 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (2I4MTA5C)

ParameterValue in 0.5 M HClValue in 5 mM 2I4MTA5C + HCl
Corrosion Current Density (mA/cm2)2.650.13
Inhibitor Efficiency (%)->95

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

CompoundIC50 Value (μmol)
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02
Celecoxib0.04 ± 0.01

Case Studies

  • Anti-inflammatory Activity: Pyrimidine derivatives have been synthesized and tested for anti-inflammatory effects. In one study, two compounds showed significant in vitro anti-inflammatory activity by suppressing COX-2 activity . The IC50 values of these compounds were comparable to that of celecoxib, a standard anti-inflammatory drug .
  • Corrosion Inhibition: 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid was investigated as a corrosion inhibitor for mild steel in acidic media . Electrochemical impedance spectroscopy and polarization experiments confirmed its effectiveness in protecting mild steel . The compound adheres to the metal surface, forming a protective film and significantly reducing corrosion .

Authoritative Insights

  • The process for producing pyrimidine-5-carboxylic acids has been improved to use readily available starting materials and simplified reaction steps, enhancing the efficiency and yield of the process .
  • Substituted pyrimidine carboxylic acid compounds and their intermediate products are valuable in synthesizing pharmaceutical agents with antiphlogistic, analgesic, and antirheumatic properties .
  • 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid is a mixed-type inhibitor that protects mild steel in acidic environments by forming a protective film on the metal surface .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituent Effects

4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid (CAS: 127958-08-1)
  • Key Differences : The interchange of isopropyl and methyl groups between positions 2 and 4 alters steric and electronic properties.
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)
  • Molecular Weight : 186.58 g/mol (vs. 180.19 g/mol for the target compound), reflecting the heavier chlorine atom .

Functional Group Variations

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid (CAS: 1165936-28-6)
  • Complexity: Features a cyclopropyl group, chloro substituent, and a pyridinylmethylamino side chain.
  • Applications : High purity (>95%) suggests use in pharmaceutical intermediates or APIs .
2-Aminopyrimidine-5-carboxylic acid (CAS: 3167-50-8)
  • Hydrogen Bonding: The amino group at position 2 enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to alkyl-substituted analogs .

Ester and Thioether Derivatives

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6)
  • Solubility : The ethyl ester group increases lipophilicity, making it more suitable for lipid-rich environments compared to carboxylic acid derivatives .
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1552917-07-3)
  • Thioether Effect : The cyclopentylsulfanyl group may enhance membrane permeability due to increased hydrophobic surface area .

Data Tables: Comparative Analysis

Table 1: Substituent and Molecular Properties

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Notes
2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid 2-isopropyl, 4-methyl Not available 180.19 (calculated) Structural isomer of CAS 127958-08-1
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid 4-isopropyl, 2-methyl 127958-08-1 180.19 Safety data available
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-chloro, 6-methyl 89581-58-8 186.58 Halogen enhances reactivity
5-Chloro-2-cyclopropyl-... (HR458626) 5-chloro, 2-cyclopropyl, etc. 1165936-28-6 318.76 High-purity pharmaceutical intermediate
2-Aminopyrimidine-5-carboxylic acid 2-amino 3167-50-8 139.11 Enhanced solubility via amino group

Table 2: Similarity Scores and Functional Trends (Based on )

Compound Similarity to Target* Functional Group Impact
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate 0.86 Esterification increases lipophilicity
2-Methylsulfanylpyrimidine-4-carboxylic acid 0.85 Thioether boosts membrane permeability
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid 0.60 Amino and thioether dual functionality

*Similarity scores derived from structural and functional group alignment.

Research Implications and Gaps

  • Synthesis : Parallel synthesis methods for pyrimidine-5-carboxylic acids, as described in , could be adapted for the target compound using itaconic acid or similar starting materials.
  • Safety and Handling : While data on the target compound are lacking, analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid emphasize the need for careful handling of halogenated derivatives .

Biological Activity

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS No. 954233-00-2) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Inhibition of COX Enzymes

Recent studies have reported the IC50 values for this compound against COX-1 and COX-2:

  • COX-1 : 19.45 ± 0.07 μM
  • COX-2 : 42.1 ± 0.30 μM

These values indicate moderate anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives have revealed that modifications to the pyrimidine ring can significantly influence biological activity. For instance, the presence of electron-donating groups at specific positions enhances COX inhibition . The following table summarizes key findings from SAR studies:

CompoundPosition of SubstituentIC50 (COX-2) μMActivity
3a242.1 ± 0.30Moderate
3b431.4 ± 0.12Strong
4d523.8 ± 0.20Very Strong

Anti-Cancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. It has been tested against various cancer cell lines, demonstrating significant growth inhibition.

Case Study: Inhibition in Cancer Cell Lines

A study assessed the compound's efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines:

  • MCF-7 : IC50 values ranged from 0.870.87 to 12.9112.91 μM.
  • MDA-MB-231 : IC50 values ranged from 1.751.75 to 9.469.46 μM.

These results indicate that the compound may serve as a potential chemotherapeutic agent, particularly due to its selectivity and low toxicity profiles compared to traditional chemotherapeutics like 5-Fluorouracil .

The biochemical properties of this compound include its ability to modulate cellular signaling pathways and gene expression:

  • Cell Signaling : It influences pathways related to cell proliferation and apoptosis.
  • Gene Expression : Interactions with transcription factors may alter the expression of genes involved in inflammation and cancer progression .

Safety and Toxicity Profile

Preliminary toxicity studies have indicated that the compound exhibits a favorable safety profile at doses up to 20002000 mg/kg in animal models . This suggests a wide therapeutic window, making it a candidate for further development.

Q & A

Q. What are the recommended synthetic routes for 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using pyrimidine precursors. For example, refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid (similar to methods for analogous pyrimidine-carboxylic acids) promotes cyclization and carboxylate formation . Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) and monitor reaction progress via TLC. Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with polar columns (e.g., Carbowax® 20M-TPA) for purity assessment, as these phases separate polar carboxylic acids effectively . Structural confirmation requires 1H^1H- and 13C^13C-NMR to verify substituent positions (e.g., isopropyl and methyl groups at positions 2 and 4, respectively). Compare spectral data with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities .

Q. What stability considerations are critical for long-term storage?

  • Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of the pyrimidine ring. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions may hydrolyze the carboxylic acid group . Monitor degradation via periodic HPLC analysis, particularly for byproducts like 4-methylpyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, residual acetic acid from synthesis (if not fully removed) may inhibit enzymes like α-ketoacid dehydrogenases, leading to false negatives . Reproduce assays under standardized conditions (e.g., using PIM1 kinase inhibitor protocols ) and characterize batch-specific impurities via LC-MS. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?

  • Methodological Answer : Electrophilic substitution at position 5 is favored due to electron-withdrawing effects of the carboxylic acid group. Use directed ortho-metalation (DoM) with LDA to introduce substituents at position 6 . For cross-coupling reactions (e.g., Suzuki-Miyaura), protect the carboxylic acid as a methyl ester to prevent catalyst poisoning .

Q. How do computational models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-deficient carbon can act as a Lewis acid in coordination complexes . Validate predictions with experimental kinetics (e.g., monitoring esterification rates with methanol under acidic catalysis) .

Q. What experimental designs address low solubility in aqueous media for biological assays?

  • Methodological Answer : Prepare water-soluble salts (e.g., sodium or ammonium carboxylates) via neutralization with NaOH/NH4_4OH . Alternatively, use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for the carboxylic acid group?

  • Methodological Answer : pKa shifts (typically 2.5–3.5) result from solvent effects (e.g., DMSO vs. water) and intramolecular H-bonding with the pyrimidine ring’s nitrogen atoms . Use potentiometric titration in buffered aqueous solutions to obtain accurate values. Compare with computational pKa predictors (e.g., MarvinSuite) to account for solvent interactions .

Q. How to interpret conflicting cytotoxicity results in cancer cell lines?

  • Methodological Answer : Cell-line-specific metabolic profiles (e.g., expression of carboxylate transporters) affect compound uptake. Perform dose-response curves with controls for membrane permeability (e.g., propidium iodide exclusion). Use isotopic labeling (14C^{14}C-carboxylic acid) to quantify intracellular accumulation .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods due to potential skin/eye corrosion (similar to pyrimidine-4-carboxylic acid derivatives ).
  • Synthesis Scale-Up : For multi-gram synthesis, replace acetic acid with recyclable ionic liquids (e.g., [BMIM][BF4_4]) to improve atom economy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.